3-chloro-5,7-difluoroisoquinoline
Description
3-Chloro-5,7-difluoroisoquinoline (CAS: 1692230-89-9) is a halogenated isoquinoline derivative characterized by chlorine and fluorine substituents at the 3rd, 5th, and 7th positions of its aromatic ring system. Isoquinolines are heterocyclic compounds with a fused benzene and pyridine ring, and halogenation (Cl, F) at specific positions often enhances their physicochemical properties, such as solubility, reactivity, and binding affinity in medicinal or materials chemistry applications.
Properties
CAS No. |
1692230-89-9 |
|---|---|
Molecular Formula |
C9H4ClF2N |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,7-difluoroisoquinoline can be achieved through various methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, the reaction of 3,5,6,7,8-pentachloroisoquinoline with cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d6) at 100°C results in the formation of fluorinated isoquinoline derivatives . Another method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-chloro-5,7-difluoroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
In contrast, 3-chloro-5,6-dimethoxypyridine-2-carbonitrile replaces fluorine with methoxy groups and introduces a cyano moiety, altering electronic properties for agrochemical applications .
This suggests that this compound could be modified similarly for targeted bioactivity.
This scarcity may reflect niche applications or synthetic challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
